molecular formula C11H12ClN3 B2929505 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1820687-44-2

1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride

Cat. No. B2929505
CAS RN: 1820687-44-2
M. Wt: 221.69
InChI Key: LWHQZYBYWWYQKO-UHFFFAOYSA-N
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Description

1-Phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Scientific Research Applications

  • Synthesis and Characterization of Novel Derivatives : Pyrazole-based compounds, including those similar to 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride, have been synthesized and characterized for potential applications in pharmacology. One study discussed the synthesis of pyrazole-based pyrimidine scaffolds, which hold promise for new drug discovery due to their biological activities and pharmacological potential (Ajani et al., 2019).

  • Chemical Structure Analysis : Research on pyrazole derivatives has involved detailed analysis of their chemical structures using various spectroscopic techniques. For instance, the structures of 1-phenyl-3-methyl-pyrazolone-5 and its derivatives were investigated, demonstrating the complex nature of these compounds and their potential utility in chemical research (Okafor, 1980).

  • Catalytic and Chemical Properties : The catalytic and chemical properties of pyrazole derivatives have been studied in different contexts. For example, research into the hydrolysis of certain insecticides investigated the role of pyrazole-related compounds in these processes, highlighting their relevance in environmental chemistry (Redman et al., 2019).

  • Pharmaceutical and Medicinal Applications : Pyrazole derivatives have been extensively studied for their pharmaceutical and medicinal potential. For instance, the synthesis of novel pyrazole derivatives was explored for their antiproliferative properties, indicating their potential in developing treatments for diseases like cancer (Ananda et al., 2017).

  • Ligand Chemistry and Metal Complexes : The ability of pyrazole compounds to act as ligands for metal complexes has been a subject of interest. Studies have synthesized and characterized complexes of pyrazole-derived ligands with metals like cobalt and palladium, showing their importance in coordination chemistry and potential applications in catalysis (Chadghan et al., 2000).

  • Sensors and Detection Applications : Pyrazole derivatives have been used in the development of chemosensors. Research has focused on creating colorimetric chemosensors using pyrazole compounds for the detection of metal ions, demonstrating their utility in analytical chemistry (Aysha et al., 2021).

Future Directions

Pyrrolopyrazine derivatives, including 1-Phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, future research may focus on designing and synthesizing new leads based on this scaffold to treat various diseases .

Mechanism of Action

Target of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting potential targets within parasitic organisms

Mode of Action

It’s known that the compound’s interaction with its targets leads to changes at the molecular level, potentially disrupting essential biological processes within the target organism .

Biochemical Pathways

Given its potential antipromastigote activity , it may interfere with pathways essential for the survival and replication of parasitic organisms

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformations, and its eventual elimination from the body.

Result of Action

Its potential antipromastigote activity suggests that it may induce cellular changes leading to the death of parasitic organisms .

properties

IUPAC Name

1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14;/h1-5,7,12H,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHQZYBYWWYQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N(N=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820687-44-2
Record name 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride
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